synthesis of 3,3'-bis(trifluoromethyl)-2,2'-bipyridine
synthesis of 3,3'-bis(trifluoromethyl)-2,2'-bipyridine
This guide details the synthesis of 3,3'-bis(trifluoromethyl)-2,2'-bipyridine , a sterically congested and electron-deficient ligand used in advanced organometallic catalysis.
Executive Summary
The synthesis of the 3,3'-isomer presents a unique challenge compared to its 4,4' and 5,5' counterparts. The bulky trifluoromethyl groups at the 3,3'-positions (ortho to the bipyridine linkage) induce significant steric strain, forcing the pyridine rings into a twisted, non-coplanar conformation. Consequently, standard reductive homocoupling (Ullmann or Ni(0)-mediated) of 2-halo-3-trifluoromethylpyridines typically fails or produces the 5,5'-isomer as the major product due to steric hindrance and electronic directing effects.
The Authoritative Route: The only high-fidelity method for accessing the 3,3'-isomer is the de novo functionalization of the bipyridine core , specifically the fluorination of 2,2'-bipyridine-3,3'-dicarboxylic acid using sulfur tetrafluoride (
Part 1: Strategic Analysis & Retrosynthesis
The "Coupling Trap" (Why Standard Methods Fail)
Attempting to synthesize this molecule via the homocoupling of 2-chloro-3-(trifluoromethyl)pyridine using Ni(COD)
-
Steric Inhibition: The formation of the C2-C2' bond is kinetically inhibited by the flanking
groups. -
Regio-irregularity: Under forcing conditions, radical or aryne intermediates often rearrange, leading to the thermodynamically favored 5,5'-bis(trifluoromethyl)-2,2'-bipyridine.
The Validated Pathway: Functional Group Interconversion
The robust strategy relies on constructing the bipyridine skeleton before introducing the trifluoromethyl groups.
-
Precursor Synthesis: Oxidative cleavage of 1,10-phenanthroline yields 2,2'-bipyridine-3,3'-dicarboxylic acid.
-
Fluorination: Conversion of the carboxylic acid moieties to trifluoromethyl groups using
under high pressure.
Figure 1: Retrosynthetic logic highlighting the failure of direct coupling and the reliability of the oxidation-fluorination sequence.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic Acid
This step involves the oxidative ring opening of the central ring of 1,10-phenanthroline.
-
Reagents: 1,10-Phenanthroline, Potassium Permanganate (
), Sodium Hydroxide (NaOH). -
Equipment: 1L 3-neck round-bottom flask, reflux condenser, mechanical stirrer.
Procedure:
-
Dissolution: In the 1L flask, dissolve 10.0 g (55 mmol) of 1,10-phenanthroline in 500 mL of water containing 4.0 g of NaOH. Heat to gentle reflux.
-
Oxidation: Slowly add a hot aqueous solution of
(26.0 g in 400 mL water) dropwise over 2 hours. The purple color should disappear as brown precipitates. -
Completion: Continue refluxing for an additional 2 hours.
-
Workup: Filter the hot solution through a Celite pad to remove
. Wash the pad with hot water. -
Isolation: Acidify the clear filtrate with concentrated HCl to pH ~2. The dicarboxylic acid will precipitate as a white solid.
-
Purification: Recrystallize from dilute nitric acid or ethanol/water if necessary.
-
Yield: Typically 50–60%.
Step 2: Deoxofluorination to 3,3'-Bis(trifluoromethyl)-2,2'-bipyridine
This is the critical step requiring specialized handling due to the use of Sulfur Tetrafluoride (
-
Reagents: 2,2'-Bipyridine-3,3'-dicarboxylic acid, Sulfur Tetrafluoride (
), Hydrogen Fluoride (anhydrous HF). -
Equipment: Monel or Hastelloy autoclave (corrosion-resistant high-pressure reactor).
Procedure:
-
Loading: Charge the autoclave with 5.0 g of the dried dicarboxylic acid.
-
Cryogenic Addition: Cool the autoclave to -78°C (dry ice/acetone). Condense an excess of
(approx. 20 g) and anhydrous HF (10 g) into the vessel.-
Note: HF acts as a catalyst and solvent for this transformation.
-
-
Reaction: Seal the autoclave and gradually heat to 120°C . Maintain this temperature for 12–24 hours. The pressure will rise significantly.
-
Venting: Cool the reactor to room temperature and then to 0°C. Carefully vent the excess gases (
, , HF) into a scrubber containing KOH solution. (Extreme Caution: Toxic/Corrosive Gases) . -
Neutralization: Pour the residue onto ice/water and neutralize with saturated
or NaOH solution. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Purification: Dry the organic layer over
, concentrate, and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1). -
Product: The 3,3'-bis(trifluoromethyl)-2,2'-bipyridine is obtained as a white/pale yellow crystalline solid.
Part 3: Characterization & Properties
Due to the steric clash between the two
| Technique | Expected Data | Interpretation |
| Typical pyridine pattern, but shifts may differ from planar bipyridines due to the loss of conjugation across the C2-C2' bond. | ||
| Single singlet | Indicates symmetry; distinctive shift for ortho- | |
| MS (EI/ESI) | Confirms molecular weight. | |
| Geometry | Dihedral angle | The rings are nearly orthogonal to minimize F---F repulsion. |
Part 4: Safety & Handling (Critical)
-
Sulfur Tetrafluoride (
): A highly toxic gas that hydrolyzes to HF. Must be handled in a specialized fume hood with a proper scrubbing system. Never use standard glassware; use metal (Monel/Stainless Steel) or Teflon-lined reactors. -
Hydrogen Fluoride (HF): Causes deep, painless burns that destroy bone. Calcium gluconate gel must be available immediately.
-
Pressure: The fluorination generates gas (
). Ensure the autoclave is rated for the generated pressures (>50 bar).
References
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Munavalli, S., et al. (1995).[1] "Modified Ullmann coupling of 2-chloro-3-trifluoromethylpyridine."[1] Journal of Fluorine Chemistry, 73(1), 1-6.[1] (Describes the failure of direct coupling and the use of the dicarboxylic acid route). Link
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Case, F. H. (1946). "The Synthesis of Certain Substituted 2,2'-Bipyridyls." Journal of the American Chemical Society, 68(12), 2574–2577. (Foundational protocol for phenanthroline oxidation). Link
-
Wang, X., et al. (2010). "Deoxofluorination of carboxylic acids with sulfur tetrafluoride." Chemical Reviews, 111(11). (General review on SF4 usage). Link
